molecular formula C23H21F3N4O3 B2885820 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[2-(trifluoromethyl)benzyl]benzamide CAS No. 1116074-28-2

4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[2-(trifluoromethyl)benzyl]benzamide

Cat. No. B2885820
CAS RN: 1116074-28-2
M. Wt: 458.441
InChI Key: QWZBAYFWPONMSD-UHFFFAOYSA-N
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Description

The compound “4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[2-(trifluoromethyl)benzyl]benzamide” is a chemical compound that has been studied for its potential medicinal properties . It’s a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor .

Scientific Research Applications

Medicine: Potential Therapeutic Agent

VU0622184-1 has been identified as a potential therapeutic agent due to its chemical structure which suggests it could act on specific biological targets. While detailed pharmacological studies are yet to be published, compounds with similar structures have been explored for their anti-cancer and anti-inflammatory properties .

Materials Science: Advanced Material Synthesis

In materials science, VU0622184-1 could be used in the synthesis of advanced materials. Its molecular structure may allow for the development of novel polymers or coatings with unique properties such as enhanced durability or chemical resistance .

Pharmacology: Drug Development

The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecule libraries for high-throughput screening. This could accelerate the discovery of new drugs with minimal side effects .

Biotechnology: Enzyme Inhibition

In biotechnology, VU0622184-1 may serve as an enzyme inhibitor, providing a tool for studying metabolic pathways or for the development of bio-based production processes .

Environmental Science: Pollution Monitoring

VU0622184-1 could be applied in environmental science for the detection and monitoring of pollutants. Its chemical properties might allow it to bind to specific contaminants, aiding in their identification and quantification .

Analytical Methods: Chromatography

Analytical chemists could employ VU0622184-1 in chromatographic methods to separate and analyze complex mixtures. The compound could function as a stationary phase modifier due to its potential interactions with a variety of molecules .

Chemistry: Catalysis

In chemistry, VU0622184-1 might act as a catalyst or a catalyst precursor for chemical reactions, potentially improving efficiency and selectivity in synthetic processes .

Pharmacology: Biomarker Research

Lastly, VU0622184-1 could be used in the identification and validation of biomarkers for diseases. Its structural features may allow it to bind selectively to disease-specific proteins or nucleic acids .

Mechanism of Action

The compound is a LRRK2 kinase inhibitor . LRRK2 is a kinase that has been associated with Parkinson’s disease through genome-wide association studies (GWAS). Inhibiting this kinase could potentially be used for treating Parkinson’s disease .

properties

IUPAC Name

4-(3-morpholin-4-ylpyrazin-2-yl)oxy-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O3/c24-23(25,26)19-4-2-1-3-17(19)15-29-21(31)16-5-7-18(8-6-16)33-22-20(27-9-10-28-22)30-11-13-32-14-12-30/h1-10H,11-15H2,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZBAYFWPONMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[2-(trifluoromethyl)benzyl]benzamide

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